Nicotinamide-d4
Overview
Description
Nicotinamide-d4: Comprehensive Analysis
Nicotinamide, also known as niacinamide, is the amide form of vitamin B3 (niacin) and is a precursor to the coenzyme NAD+ (nicotinamide adenine dinucleotide). It plays a crucial role in cellular metabolism and is involved in various oxidation-reduction reactions in biological systems . Nicotinamide has been identified as an essential nutrient for cellular growth and maintenance and has emerged as a novel cytoprotectant for the
Scientific Research Applications
Neurological Applications
Nicotinamide has been explored for its neuroprotective properties. It was found to reverse neurological and neurovascular deficits in diabetic rats and is considered for the treatment of diabetic peripheral neuropathy (DPN). Its role as a weak poly(ADP-ribose) polymerase (PARP) inhibitor, antioxidant, and calcium modulator makes it a potential non-toxic therapy for DPN (Stevens et al., 2007). Additionally, nicotinamide's impact on cognitive function has been studied, suggesting its potential in preserving and enhancing neurocognitive function, with possible benefits for conditions like age-related cognitive decline and Alzheimer's disease (Rennie et al., 2015).
Cellular and Molecular Applications
Nicotinamide has been shown to promote cell survival and differentiation in human pluripotent stem cells by acting as a kinase inhibitor, influencing pathways critical for cell survival and differentiation (Meng et al., 2018). Furthermore, it plays a significant role in various cellular functions, including cellular energy metabolism, oxidative stress modulation, and influencing pathways related to cellular survival and death. This positions nicotinamide as a potential therapeutic agent for immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Potential in Disease Treatment and Prevention
Nicotinamide has been evaluated for its potential in preventing nonmelanoma skin cancer and its use in dermatology for preventing photoageing and skin cancers in humans. It prevents the UV radiation-induced energy crisis, enhances DNA repair, and reduces UV-induced suppression of immunity (Snaidr et al., 2019). Moreover, its role as a PARP-1 inhibitor suggests its utility as an adjunctive therapy for early stages of Alzheimer’s Disease, potentially improving mitochondrial function and diminishing neuroinflammation (Salech et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574036 | |
Record name | (~2~H_4_)Pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinamide-d4 | |
CAS RN |
347841-88-7 | |
Record name | (~2~H_4_)Pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 347841-88-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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